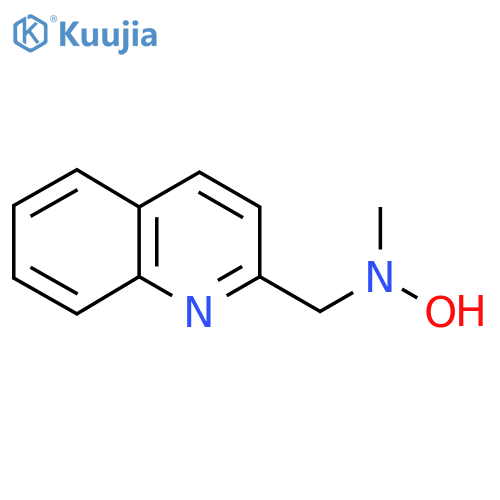Cas no 1506096-48-5 (N-methyl-N-(quinolin-2-yl)methylhydroxylamine)

1506096-48-5 structure
商品名:N-methyl-N-(quinolin-2-yl)methylhydroxylamine
N-methyl-N-(quinolin-2-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-methyl-N-(quinolin-2-yl)methylhydroxylamine
- 1506096-48-5
- EN300-1811450
- N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine
-
- インチ: 1S/C11H12N2O/c1-13(14)8-10-7-6-9-4-2-3-5-11(9)12-10/h2-7,14H,8H2,1H3
- InChIKey: PJQSSGNSULILFC-UHFFFAOYSA-N
- ほほえんだ: ON(C)CC1C=CC2C=CC=CC=2N=1
計算された属性
- せいみつぶんしりょう: 188.094963011g/mol
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 36.4Ų
N-methyl-N-(quinolin-2-yl)methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1811450-1.0g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1811450-10.0g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 10g |
$3376.0 | 2023-06-03 | ||
| Enamine | EN300-1811450-0.1g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1811450-2.5g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1811450-0.05g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1811450-10g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-1811450-0.5g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1811450-5.0g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 5g |
$2277.0 | 2023-06-03 | ||
| Enamine | EN300-1811450-1g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1811450-0.25g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 0.25g |
$708.0 | 2023-09-19 |
N-methyl-N-(quinolin-2-yl)methylhydroxylamine 関連文献
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
1506096-48-5 (N-methyl-N-(quinolin-2-yl)methylhydroxylamine) 関連製品
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 61549-49-3(9-Decenenitrile)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
